molecular formula C14H20ClN3O B4448088 3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B4448088
M. Wt: 281.78 g/mol
InChI Key: LRTRTLHBJWJKDV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a benzamide moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include 3-chlorobenzoic acid and 2-(4-methylpiperazin-1-yl)ethylamine.

Scientific Research Applications

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpiperazin-1-yl)benzamide: Similar structure but lacks the chloro group.

    3-chloro-N-(2-piperazin-1-yl)ethylbenzamide: Similar structure but lacks the methyl group on the piperazine ring.

    N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: Contains a piperazine ring and a chloro group but has a different core structure.

Uniqueness

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of both the chloro group and the methyl-substituted piperazine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new pharmacologically active molecules.

Properties

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)6-5-16-14(19)12-3-2-4-13(15)11-12/h2-4,11H,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRTLHBJWJKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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